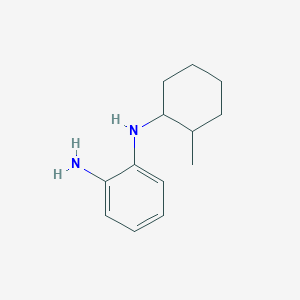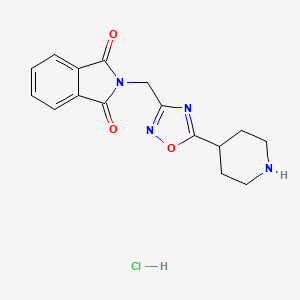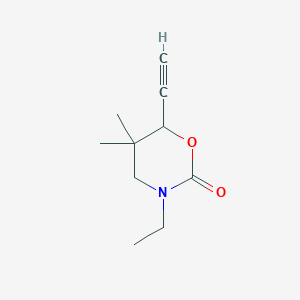
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can be achieved through a multi-step process. One common method involves the cyclization of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via a double BAc2 mechanism, resulting in the formation of six-membered cyclic carbonates .
Industrial Production Methods: Industrial production of 1,3-oxazinan-2-ones, including this compound, often involves the use of metal-organic frameworks (MOFs) as catalysts. A novel three-dimensional copper-organic framework has been reported to catalyze the conversion of carbon dioxide and aminopropanol into 1,3-oxazinan-2-ones under mild conditions .
化学反应分析
Types of Reactions: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4,6-Disubstituted-1,3-oxazinan-2-one analogues: These compounds share a similar core structure but differ in the substituents attached to the ring.
1,3-Oxazinan-2-ones: A broader class of compounds with varying substituents, used in diverse applications.
Uniqueness: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-5-8-10(3,4)7-11(6-2)9(12)13-8/h1,8H,6-7H2,2-4H3 |
InChI 键 |
IKSQHNYVIURELP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C(OC1=O)C#C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
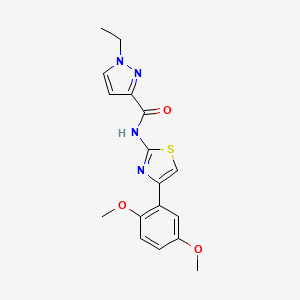
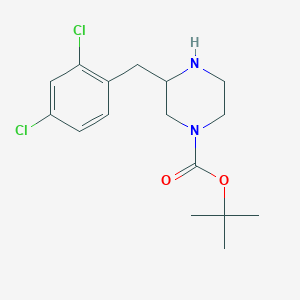
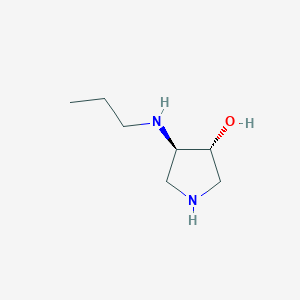
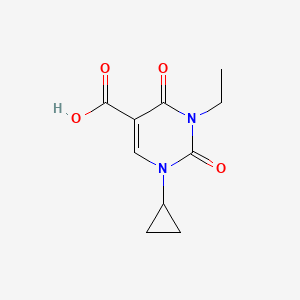
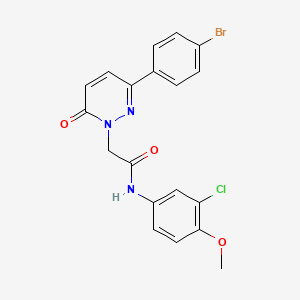
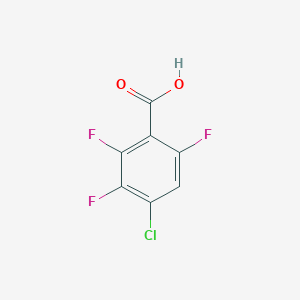
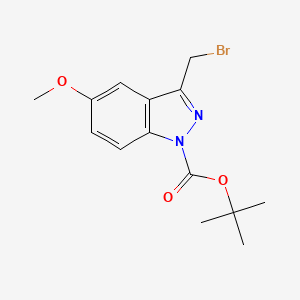
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
